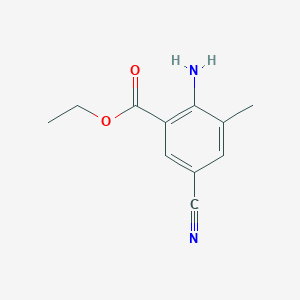

Ethyl 2-amino-5-cyano-3-methylbenzoate

Description

Ethyl 2-amino-5-cyano-3-methylbenzoate is a substituted benzoate ester featuring a cyano group at position 5, an amino group at position 2, and a methyl group at position 2. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 242.26 g/mol. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks like quinazolines or imidazoles due to its reactive cyano and amino groups . Its ester moiety (ethyl) enhances solubility in organic solvents, facilitating reactions under mild conditions.

Properties

IUPAC Name |

ethyl 2-amino-5-cyano-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8(6-12)4-7(2)10(9)13/h4-5H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURHXMNDXDTGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C#N)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-cyano-3-methylbenzoate typically involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-cyano-3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development:

-

Enzyme Inhibition Studies:

- The compound is utilized in studies focused on enzyme inhibition, which is crucial for understanding metabolic pathways and developing therapeutic agents. It acts as a building block for bioactive molecules that can modulate enzyme activity.

Agrochemical Applications

-

Pesticide Synthesis:

- This compound is involved in the synthesis of agrochemicals, particularly pesticides. Its ability to undergo various chemical reactions makes it suitable for creating molecules that can effectively target pests while minimizing environmental impact.

-

Herbicides:

- This compound is also explored for its potential use in herbicide formulations, contributing to the development of selective herbicides that protect crops without harming them.

Biological Research Applications

- Bioactive Compound Development:

- Pharmacological Studies:

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated the synthesis of novel derivatives of this compound that exhibited potent anticancer activity against various cancer cell lines. The modifications made to the compound's structure enhanced its interaction with specific biological targets, leading to increased efficacy .

Case Study 2: Enzyme Inhibition Mechanism

Research investigating the enzyme inhibition mechanism revealed that derivatives of this compound could selectively inhibit enzymes involved in tumor growth, showcasing their potential as therapeutic agents in cancer treatment.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-cyano-3-methylbenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active compound that exerts its effects on cellular pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Reactivity: The cyano group in Ethyl 2-amino-5-cyano-3-methylbenzoate enables nucleophilic additions or cyclizations, whereas the bromo group in Ethyl 2-amino-3-bromo-5-methylbenzoate (C₁₀H₁₂BrNO₂) favors cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Steric Effects: The methyl group at position 3 in both cyano- and bromo-substituted derivatives reduces steric hindrance compared to bulkier substituents, enhancing reactivity in ring-closing reactions .

Analysis :

- The 2-ethylhexyl derivative achieves high yields (up to 91.4%) due to optimized esterification steps, whereas brominated analogs may require harsher conditions (e.g., bromine gas), lowering yields .

- This compound’s synthesis likely parallels methods for related esters, using PTSA (p-toluenesulfonic acid) or PPA (polyphosphoric acid) for cyclocondensation, as seen in heterocycle formation .

Biological Activity

Ethyl 2-amino-5-cyano-3-methylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-bromo-3-methylbenzoate with cyanide sources under controlled conditions. The process often utilizes solvents such as N,N-dimethylacetamide or N-methylpyrrolidone at elevated temperatures to enhance yield and purity. For instance, one method reports a yield of approximately 80% when reacting with copper cyanide at 160°C for several hours .

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of pharmacology and agricultural chemistry.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound show promising antifungal properties. For example, compounds derived from similar structures have shown inhibitory effects against various fungal pathogens, including Fusarium oxysporum and Botrytis cinerea. The efficacy is often quantified in terms of EC50 values, with some derivatives achieving values as low as 11.61 μg/mL against specific fungi .

| Compound | Fungal Pathogen | EC50 (μg/mL) |

|---|---|---|

| 7h | Sclerotinia sclerotiorum | 11.61 |

| 7m | Botrytis cinerea | 17.39 |

| 7e | Thanatephorus cucumeris | 17.29 |

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Its electrophilic nature allows it to interact with nucleophiles, making it a candidate for studying enzyme kinetics and inhibition mechanisms . This property is particularly valuable in drug development, where enzyme inhibition can lead to therapeutic benefits.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the benzene ring can enhance or diminish its biological effects. For instance, the introduction of halogens or alkyl groups at specific positions has been shown to significantly impact antifungal activity and enzyme inhibition .

Case Studies

- Antifungal Studies : A series of experiments evaluated the antifungal efficacy of various derivatives against common plant pathogens. The results indicated that specific substitutions on the benzene ring led to enhanced inhibitory activity against Fusarium species.

- Enzyme Inhibition : In vitro studies demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.

Q & A

Basic Research Questions

What are the optimal synthetic routes for Ethyl 2-amino-5-cyano-3-methylbenzoate, and how can reaction conditions be systematically optimized?

A robust synthesis involves multi-step condensation and cyclization. For example, a method analogous to the FeCl3-catalyzed cyclization of ethyl anthranilate derivatives can be adapted . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalyst loading : FeCl3 (10–15 mol%) balances yield and side reactions .

- Temperature control : Heating at 80–100°C ensures completion without decomposition.

- Workup : Acidic or basic extraction isolates the product efficiently.

Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- ¹H/¹³C-NMR :

- Amino protons (NH2) appear as broad singlets at δ 5.5–6.5 ppm.

- Cyano groups (CN) do not directly show in NMR but influence neighboring protons (e.g., methyl at C3: δ 2.1–2.3 ppm) .

- IR Spectroscopy :

- Mass Spectrometry :

- Parent ion [M+H]+ matches molecular weight (e.g., m/z 234.2 for C₁₁H₁₁N₂O₂) .

How can conflicting solubility or stability data for this compound be resolved experimentally?

- Solvent screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents.

- Stability assays :

- Cross-validate : Compare results with structurally similar esters (e.g., ethyl anthranilate derivatives) .

Advanced Research Questions

What computational strategies can predict reaction pathways and intermediates for synthesizing this compound?

- DFT calculations : Use Gaussian or ORCA to model transition states and energy barriers for cyclization steps .

- Molecular dynamics : Simulate solvent effects (e.g., ethyl lactate’s role in stabilizing intermediates) .

- Machine learning : Train models on PubChem or Reaxys datasets to predict feasible routes and byproducts .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- SHELX refinement :

- Twinned data : Use SHELXD for structure solution if crystals exhibit twinning .

- Validation : Cross-check with CCDC deposition standards (e.g., R-factor < 0.05) .

What mechanistic insights explain discrepancies in catalytic efficiency during its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.